molecular formula C13H16ClNO B11874399 3-chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one CAS No. 92020-86-5

3-chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one

カタログ番号: B11874399
CAS番号: 92020-86-5
分子量: 237.72 g/mol
InChIキー: PHMHKMSEMKPHQD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a useful research compound. Its molecular formula is C13H16ClNO and its molecular weight is 237.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

3-Chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including its effects on various biological targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H16ClNO
  • Molar Mass : 237.73 g/mol
  • CAS Number : 92020-86-5

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological systems. Below are key findings from recent studies:

1. Enzymatic Activity

Research indicates that compounds similar to this compound exhibit significant interactions with various enzymes, particularly those involved in metabolic pathways. For instance, in a broad profiling study of chemicals, it was noted that certain quinoline derivatives showed activity against cytochrome P450 enzymes and cholinesterases .

2. Receptor Binding

The compound's structure suggests potential interactions with G-protein coupled receptors (GPCRs), which are critical in signal transduction processes. Similar compounds have shown promiscuous activity across several GPCRs, indicating that this compound may also engage in such interactions .

3. Anticancer Potential

There is growing evidence that quinoline derivatives possess anticancer properties. A study investigating the anti-breast cancer activity of related compounds demonstrated that modifications in the quinoline structure can lead to enhanced cytotoxic effects against cancer cell lines . This suggests that this compound may also exhibit similar properties.

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of novel quinoline derivatives for their anticancer activity. The findings indicated that compounds with structural similarities to this compound exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Case Study 2: Enzyme Inhibition

In another study assessing the inhibitory effects of various compounds on cholinesterase activity, it was found that certain derivatives showed promising results. While specific data for this compound were not detailed, the overall trend suggests that related compounds could potentially act as cholinesterase inhibitors .

Summary of Biological Activities

Activity Type Description
Enzymatic InhibitionPotential inhibition of cytochrome P450 enzymes and cholinesterases .
Receptor InteractionPossible binding to GPCRs, contributing to diverse signaling pathways .
Anticancer EffectsInduces apoptosis and cell cycle arrest in cancer cell lines .

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 3-chloro-1-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)propan-1-one exhibit notable anticancer properties. For instance, derivatives of quinoline structures have been investigated for their ability to inhibit cancer cell proliferation.

Case Study:
A study evaluated the antiproliferative effects of synthesized quinoline derivatives against human cancer cell lines such as HCT-116 and MCF-7, revealing effective compounds with IC50 values ranging from 1.9 to 7.52 μg/mL .

Neuropharmacological Effects

The compound has shown promise in neuropharmacology, particularly in modulating the kynurenine pathway, which is crucial for tryptophan metabolism. This pathway is implicated in various neurological disorders.

Biological Activity:

  • Anticonvulsant Properties : Research suggests that certain derivatives can exhibit anticonvulsant activity by modulating levels of kynurenic acid (KYNA), which affects glutamate neurotransmission.
  • Sedative Effects : Similar compounds have demonstrated sedative properties in preclinical studies, likely due to their influence on KYNA levels.

Data Summary Table

Application AreaDescriptionKey Findings
Anticancer ActivityInhibition of cancer cell proliferationCompounds showed IC50 values between 1.9 and 7.52 μg/mL against HCT-116 and MCF-7 cells .
NeuropharmacologyModulation of kynurenine pathway and neurotransmitter systemsAnticonvulsant and sedative effects observed; potential therapeutic implications.

Study on Kynurenine Pathway Modulation

A focused study explored how modifications to the structure of quinoline derivatives could enhance their interaction with the kynurenine pathway, leading to potential neuroprotective effects.

Behavioral Studies in Rodents

Behavioral assessments in rodent models have shown that certain derivatives can reduce seizure activity and exhibit sedative effects, indicating a promising avenue for further research into their therapeutic applications.

特性

CAS番号

92020-86-5

分子式

C13H16ClNO

分子量

237.72 g/mol

IUPAC名

3-chloro-1-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one

InChI

InChI=1S/C13H16ClNO/c1-10-4-5-12-11(9-10)3-2-8-15(12)13(16)6-7-14/h4-5,9H,2-3,6-8H2,1H3

InChIキー

PHMHKMSEMKPHQD-UHFFFAOYSA-N

正規SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)CCCl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。